1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine
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Overview
Description
1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine is a chemical compound with the molecular formula C21H21N3S It is characterized by a pyrazole ring substituted with two phenyl groups and a piperidine ring attached to a carbothioyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Preparation Methods
The synthesis of 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable for industrial production.
Chemical Reactions Analysis
1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The phenyl groups on the pyrazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms, particularly those involving sulfur-containing functional groups.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine can be compared with other similar compounds, such as:
1-(1,3-Diphenyl-1H-pyrazole-4-carbonitrile): This compound has a nitrile group instead of a carbothioyl group, leading to different reactivity and applications.
1-(1,3-Diphenyl-1H-pyrazole-4-carboxamide): The carboxamide group provides different hydrogen-bonding capabilities and biological activity.
1-(1,3-Diphenyl-1H-pyrazole-4-carboxylic acid): This compound has a carboxylic acid group, making it more acidic and suitable for different chemical transformations. The uniqueness of this compound lies in its carbothioyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHSKLJYMZVMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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